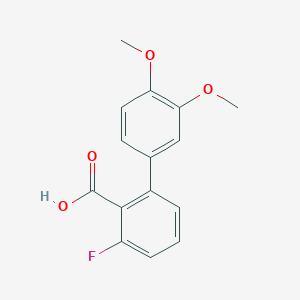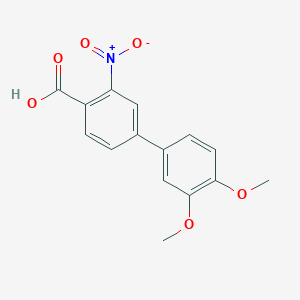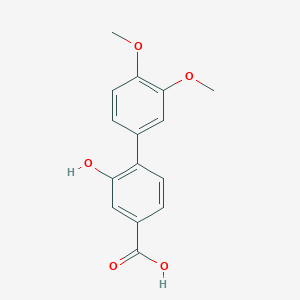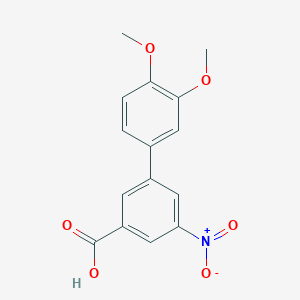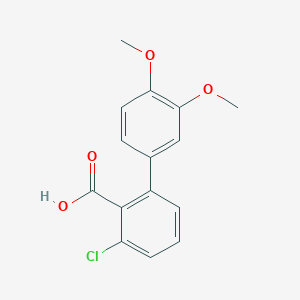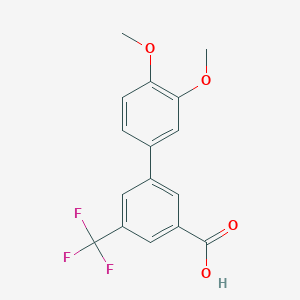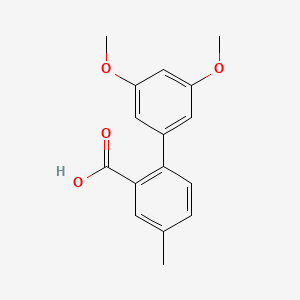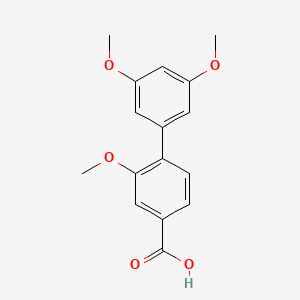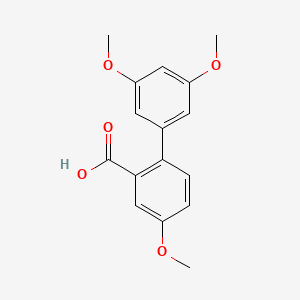
5-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, or 5-(3,5-DMPBF), is an organic compound with a wide range of applications in scientific research. Its structure is composed of a phenyl ring, two methoxy substituents, and a fluorobenzene group attached to a carboxylic acid. 5-(3,5-DMPBF) is a common reagent used in organic synthesis, and has been widely studied for its potential uses in drug discovery, materials science, and biochemistry.
科学的研究の応用
5-(3,5-DMPBF) has been studied for its potential uses in drug discovery, materials science, and biochemistry. In drug discovery, 5-(3,5-DMPBF) has been used as an inhibitor of several enzymes, including histone deacetylases (HDACs) and proteases. In materials science, 5-(3,5-DMPBF) has been used to synthesize a variety of organic materials, such as polymers, nanomaterials, and metal-organic frameworks. In biochemistry, 5-(3,5-DMPBF) has been used to study the structure and function of proteins, as well as to study the effects of various drugs on biochemical pathways.
作用機序
5-(3,5-DMPBF) has been studied for its potential to inhibit several enzymes, including HDACs and proteases. In particular, 5-(3,5-DMPBF) has been shown to inhibit HDACs by binding to the active site of the enzyme and preventing its activity. This inhibition of HDACs has been shown to have a variety of effects, including the modulation of gene expression, the regulation of cell cycle progression, and the inhibition of tumor growth.
Biochemical and Physiological Effects
5-(3,5-DMPBF) has been studied for its potential biochemical and physiological effects. In particular, 5-(3,5-DMPBF) has been shown to modulate gene expression, regulate cell cycle progression, and inhibit tumor growth. Additionally, 5-(3,5-DMPBF) has been shown to induce apoptosis in certain types of cancer cells, and may have potential anti-inflammatory and anti-viral properties.
実験室実験の利点と制限
The use of 5-(3,5-DMPBF) in lab experiments has several advantages and limitations. One advantage is that 5-(3,5-DMPBF) is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, 5-(3,5-DMPBF) has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on biochemical pathways. However, there are also some limitations to the use of 5-(3,5-DMPBF). For example, 5-(3,5-DMPBF) is not very stable and can degrade over time, making it difficult to use in long-term experiments. Additionally, 5-(3,5-DMPBF) can be toxic to certain types of cells and may have adverse effects on the environment.
将来の方向性
Given the potential of 5-(3,5-DMPBF) in drug discovery, materials science, and biochemistry, there are many potential future directions for research. For example, further research could be conducted to study the effects of 5-(3,5-DMPBF) on various biochemical pathways and its potential uses in drug discovery. Additionally, research could be conducted to explore the potential uses of 5-(3,5-DMPBF) in materials science and biochemistry, such as its use in the synthesis of polymers, nanomaterials, and metal-organic frameworks. Finally, research could be conducted to explore the potential environmental and safety hazards associated with the use of 5-(3,5-DMPBF).
合成法
5-(3,5-DMPBF) is typically synthesized through a two-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction yields 5-(3,5-dimethoxybenzoyl)-2-fluorobenzene, which is then converted to 5-(3,5-DMPBF) by the addition of aqueous hydrochloric acid. The reaction is typically carried out at room temperature and can be completed within several hours.
特性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-14(16)13(7-9)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIRZOLSZFEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690869 |
Source


|
| Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-66-3 |
Source


|
| Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

